3-Bromo-4-ethoxy-5-methoxybenzonitrile

Physicochemical profiling LogP Drug-likeness

Sourcing regioisomerically pure trisubstituted benzonitriles with consistent >95% purity remains a bottleneck for SAR campaigns. This compound solves that with a verified 3,4,5-substitution pattern. - **Structural biology ready:** Bromine provides anomalous scattering (f' ≈ -0.7 e⁻ at Cu Kα) for SAD phasing, eliminating selenomethionine labeling. - **Synthesis-optimized:** C-Br bond (BDE ~337 kJ/mol) enables Suzuki couplings at 60-80°C in 2-4h, preserving acid-sensitive ether groups. - **Supply assurance:** Available at ≥98% purity (Aladdin) with NMR/HPLC/GC CoA, avoiding 1-5% impurities that skew IC₅₀ assays.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 495396-35-5
Cat. No. B1269265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxy-5-methoxybenzonitrile
CAS495396-35-5
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)C#N)OC
InChIInChI=1S/C10H10BrNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3H2,1-2H3
InChIKeyAMMHOLOYPXBDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxy-5-methoxybenzonitrile: Key Building Block Overview


3-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS 495396-35-5) is a densely functionalized aromatic building block belonging to the trisubstituted benzonitrile class, with a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol [1]. The compound features a bromine atom at position 3, an ethoxy group at position 4, and a methoxy group at position 5 on the benzonitrile core, creating a specific 3,4,5-substitution pattern that distinguishes it from other regioisomeric analogs . Commercial availability spans multiple reputable vendors including Sigma-Aldrich (AldrichCPR), Aladdin Scientific (≥99% purity), Bidepharm (95% purity), and AChemBlock (95% purity, catalog AD280168), with documented analytical characterization by NMR, HPLC, and GC available through supplier certificates of analysis .

Workflow: Trisubstituted aromatic building block for cross-coupling and library synthesis
Selection: 3,4,5-substitution pattern with bromine handle for regioselective elaboration
Procurement: Multi-vendor availability in purity tiers from 95% to 99%

Irreplaceability: 3-Bromo-4-ethoxy-5-methoxybenzonitrile vs. Regioisomers


The 3,4,5-substitution pattern of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is non-interchangeable with its closest regioisomers—including 2-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS 515846-45-4), 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4), and 3-Chloro-4-ethoxy-5-methoxybenzonitrile (CAS 749920-57-8)—because the spatial arrangement of the bromine substituent relative to the ethoxy and methoxy groups dictates fundamentally different reactivity in cross-coupling, nucleophilic aromatic substitution, and directed ortho-metalation chemistries . The bromine at position 3 (meta to the nitrile, ortho to the 4-ethoxy group) creates a unique electrophilic center whose steric and electronic environment differs measurably from bromine at position 2 or 5, as reflected in distinct computed LogP values (2.73 for the target vs. variable values for regioisomers) and differential polar surface areas . Furthermore, halogen substitution (Br vs. Cl) impacts both reaction kinetics in palladium-catalyzed couplings and the compound's utility as a heavy-atom derivative for X-ray crystallographic phasing, making bromine-containing analogs categorically distinct from their chloro counterparts [1].

! Regioisomeric analogs (2-bromo or 5-bromo substitution) may shift cross-coupling reactivity and cannot reproduce the same steric environment.
! Chloro analog (CAS 749920-57-8) exhibits lower oxidative addition rates in Pd-catalyzed reactions, which may require harsher conditions and alter functional group tolerance.
! Bromo-to-iodo or des-bromo analogs cannot provide the heavy-atom phasing signal needed for X-ray crystallography workflows.

3-Bromo-4-ethoxy-5-methoxybenzonitrile: Differentiation from Structural Analogs


Lipophilicity and Permeability Differentiation

3-Bromo-4-ethoxy-5-methoxybenzonitrile (target) has a computed experimental LogP of 2.72808, a Topological Polar Surface Area (TPSA) of 42.25 Ų, and a computed XLogP3 of 2.6 [1]. The 3-chloro analog (3-Chloro-4-ethoxy-5-methoxybenzonitrile, CAS 749920-57-8) has a lower molecular weight (211.65 vs. 256.10 g/mol) and lacks the heavy bromine atom, resulting in substantially different LogP and molecular polarizability that directly impact chromatographic retention and estimated membrane partitioning . The regioisomer 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4) shares the same molecular formula (C₁₀H₁₀BrNO₂, MW 256.10) but the swapped positions of ethoxy and methoxy groups produce a different dipole moment and altered LogP, changing solubility behavior in binary solvent systems used for recrystallization and flash chromatography .

Lipophilicity & PSA
Class-level inference
Target LogP 2.73 vs. Cl-analog (ΔLogP ~0.5–1.0)
TPSA 42.25 Ų ΔMW +44.45 g/mol
Reported higher LogP may support different membrane partitioning and chromatographic retention context.
Data from computed databases; verify with experimental logD for specific assay conditions.
Physicochemical profiling LogP Drug-likeness Permeability prediction

Regioselective Bromination Advantage

The bromination of 4-ethoxy-5-methoxybenzonitrile proceeds with high regioselectivity toward the 3-position (ortho to the 4-ethoxy group, meta to the nitrile) rather than the 2-position (ortho to the nitrile), due to the combined directing effects of the ethoxy (strong ortho/para-directing) and methoxy (ortho/para-directing) groups overriding the meta-directing nitrile . This contrasts with 2-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS 515846-45-4), which requires alternative synthetic routes because direct bromination of the same precursor predominantly yields the 3-bromo isomer . The reported synthesis of the target compound via reaction of 3-bromo-4-hydroxy-5-methoxybenzonitrile with ethyl iodide in the presence of potassium carbonate achieves yields of 60–70%, whereas alternative routes give 80–90% yields but employ more hazardous reagents (sodium hydride), making the target compound accessible through a balanced yield/safety profile .

Bromination Regioselectivity
Cross-study comparable
3-Br isomer is kinetically favored product
Yield 60–70% (K₂CO₃ route)
Supports scalable procurement; 2-bromo regioisomer may require custom synthesis with longer lead times.
Exact selectivity ratio not quantified in sources.
Regioselective synthesis Electrophilic aromatic substitution Directing group effects Process chemistry

Heavy Atom Phasing Advantage in Crystallography

The presence of bromine (atomic number 35) in 3-Bromo-4-ethoxy-5-methoxybenzonitrile provides a significantly stronger anomalous scattering signal for X-ray crystallographic phasing compared to the chlorine analog (3-Chloro-4-ethoxy-5-methoxybenzonitrile, Cl atomic number 17) [1]. The anomalous scattering factor (f') for bromine at Cu Kα wavelength (1.5418 Å) is approximately -0.7 electrons, whereas for chlorine it is ~+0.3 electrons, giving bromine a roughly 3–5× greater phasing power in single-wavelength anomalous diffraction (SAD) experiments [2]. This makes the target compound suitable as a heavy-atom derivative for crystallizing small molecules or as a brominated ligand for co-crystallization with protein targets, where the bromine atom serves as an unambiguous marker in electron density maps and enables experimental phasing without selenomethionine incorporation .

Heavy Atom Phasing
Class-level inference
Br anomalous signal ~3–5× stronger than Cl at Cu Kα
Br f' ≈ -0.7 e⁻
Reported crystallographic phasing context may reduce need for additional heavy-atom derivatization.
Class-level physicochemical principle applied to this scaffold.
X-ray crystallography Heavy atom derivatization SAD/MAD phasing Structural biology

Enhanced Pd-Catalyzed Cross-Coupling Reactivity

The aryl bromide in 3-Bromo-4-ethoxy-5-methoxybenzonitrile undergoes oxidative addition to Pd(0) catalysts significantly faster than the corresponding aryl chloride in 3-Chloro-4-ethoxy-5-methoxybenzonitrile, due to the lower C–Br bond dissociation energy (~337 kJ/mol for Ph–Br) compared to C–Cl (~399 kJ/mol for Ph–Cl) [1]. This kinetic difference translates to the ability to use milder reaction conditions (lower temperatures, shorter reaction times, reduced catalyst loadings) for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on the brominated target compound [2]. The 3-bromo substitution pattern, being ortho to the 4-ethoxy group, presents a steric environment distinct from the 3-bromo-5-ethoxy-4-methoxy regioisomer, potentially affecting coupling yields with sterically demanding boronic acids or amines .

Cross-Coupling Reactivity
Class-level inference
C–Br BDE ~337 kJ/mol vs. C–Cl ~399 kJ/mol
Coupling T 60–80 °C vs. 100–120 °C
Reported milder coupling conditions may support high-throughput parallel synthesis workflows.
Bond energy class-level data; steric effects of 3,4,5-pattern require individual substrate validation.
Suzuki coupling Buchwald-Hartwig amination Cross-coupling kinetics Catalyst screening

Commercial Purity Tiers and Stoichiometry Control

3-Bromo-4-ethoxy-5-methoxybenzonitrile is commercially available at two distinct purity tiers: ≥99% from Aladdin Scientific (catalog B698869, $152.90/250mg after discount) and 95% from AChemBlock (catalog AD280168, $205/1g) and Bidepharm (catalog BD85034) . The ≥99% grade is accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC purity verification, enabling precise stoichiometric calculations for reactions where excess of the benzonitrile building block could complicate product purification . The 95% grade offers a 4× lower cost per gram ($205/g vs. ~$612/g extrapolated for 99% grade at 250mg scale) and is suitable for reactions where the benzonitrile is used as the limiting reagent or where subsequent purification steps remove impurities .

Purity Tiers & Cost
Head-to-head
99% ~$612/g vs. 95% ~$205/g
Cost ratio ~3:1
Specification review supports budget optimization: 99% grade for stoichiometric sensitivity, 95% for large-scale library synthesis.
Pricing as of April 2026; verify current quotes with suppliers.
Purity specification Analytical quality control Reaction stoichiometry Procurement specification

Hydrogen Bond Acceptor Count in Crystal Engineering

3-Bromo-4-ethoxy-5-methoxybenzonitrile possesses three hydrogen bond acceptor sites (nitrile nitrogen, ethoxy oxygen, methoxy oxygen) and zero hydrogen bond donors, as computed by PubChem [1]. This HBA count of 3 differentiates it from 3-Bromo-4-ethoxybenzonitrile (CAS 136366-42-2, HBA = 2, lacking the 5-methoxy group) and from 3-Bromo-5-methoxybenzonitrile (CAS 867366-91-4, HBA = 2, lacking the 4-ethoxy group) . The additional acceptor site in the target compound enables more complex supramolecular synthon formation, including bifurcated hydrogen bonds and halogen-bonding networks where the bromine atom acts as a halogen bond donor interacting with nitrile or ether oxygens of neighboring molecules [2].

H-Bond Acceptor Count
Class-level inference
HBA = 3 (vs. di-substituted analogs HBA = 2)
May support more complex supramolecular synthon formation in crystal engineering studies.
Computed descriptor; packing analysis requires experimental crystallization data.
Crystal engineering Supramolecular chemistry Halogen bonding Co-crystal design

Application Scenarios for 3-Bromo-4-ethoxy-5-methoxybenzonitrile


Suzuki-Miyaura Cross-Coupling for Library Synthesis

The activated aryl bromide at position 3 of 3-Bromo-4-ethoxy-5-methoxybenzonitrile enables efficient parallel synthesis of biaryl libraries through palladium-catalyzed Suzuki coupling under mild conditions (60–80 °C, Pd(PPh₃)₄ or Pd(dppf)Cl₂) that are compatible with the acid-sensitive ethoxy and methoxy protecting groups [1]. The higher reactivity of C–Br (BDE ~337 kJ/mol) compared to C–Cl analogs (BDE ~399 kJ/mol) means that coupling reactions proceed to completion within 2–4 hours rather than 12–24 hours, increasing throughput for fragment-based drug discovery and scaffold-hopping campaigns [2]. The 3,4,5-substitution pattern places the biaryl linkage at the position ortho to the 4-ethoxy group, generating compounds with a distinctive three-dimensional topology that explores chemical space inaccessible to 2-bromo or 5-bromo regioisomers [3].

Heavy-Atom Derivative for Co-Crystallography Phasing

The bromine atom in 3-Bromo-4-ethoxy-5-methoxybenzonitrile provides sufficient anomalous scattering (f' ≈ -0.7 e⁻ at Cu Kα) to enable single-wavelength anomalous diffraction (SAD) phasing for de novo structure determination of organic small molecules and protein-ligand complexes [1]. When the compound is used as a ligand for co-crystallization with target proteins (e.g., bromodomains, kinases), the bromine atom serves as an unambiguous marker in electron density maps, confirming binding pose and orientation without requiring selenomethionine-labeled protein or additional heavy-atom soaking steps [2]. This capability is absent in the 3-chloro analog (Cl f' ≈ +0.3 e⁻ at Cu Kα, insufficient phasing power), making the target compound the preferred choice for structural biology groups needing rapid crystallographic validation of binding hypotheses [3].

DSF and Thermal Shift Probe Development

The balanced lipophilicity (LogP 2.73, XLogP3 2.6) and three hydrogen bond acceptor sites of 3-Bromo-4-ethoxy-5-methoxybenzonitrile make it a suitable scaffold for developing thermal shift assay probes that detect protein-ligand binding through changes in melting temperature (ΔTm) [1]. The compound's aqueous solubility profile, governed by its PSA of 42.25 Ų and LogP of 2.73, places it in a range where non-specific aggregation is less likely than for more lipophilic analogs (LogP > 4), reducing false-positive rates in fragment screening campaigns [2]. Compared to the 3-chloro analog, the brominated compound's higher molecular weight and electron density facilitate detection by mass spectrometry in secondary binding assays, providing orthogonal confirmation of target engagement [3].

Epigenetic Probes: Bromodomain and Methyltransferase Inhibitors

The 3-bromo-4-ethoxy-5-methoxybenzonitrile scaffold has been documented in the patent literature as a synthetic intermediate for benzonitrile derivatives that act as kinase inhibitors (US 8,969,335 B2, targeting TBK1 and IKKε) and as components of bromodomain-targeting compounds (ChEMBL2017269, BRD4 IC₅₀ = 1,260 nM) [1][2]. The 3,4,5-trisubstitution pattern provides a rigid, electron-rich aromatic core that can be further elaborated through the bromine handle to introduce diverse amine, amide, or heteroaryl substituents, enabling rapid exploration of structure-activity relationships around epigenetic reader domains [3]. The compound's commercial availability at ≥99% purity from Aladdin Scientific ensures reproducibility in biochemical assay dose-response measurements where impurities at the 1–5% level could confound IC₅₀ determinations .

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Aryl bromide reactivity profile
Mild-condition coupling efficiency
Co-crystallography phasing
Heavy-atom anomalous scattering
SAD phasing power verification
Thermal shift probe development
Balanced LogP and HBA count
Aggregation and target-engagement review
Epigenetic probe synthesis
Rigid 3,4,5-trisubstituted core
Bromodomain/kinase SAR elaboration

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